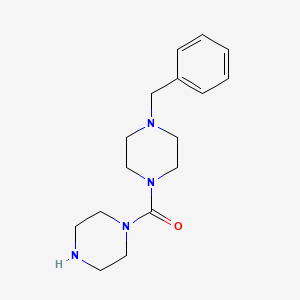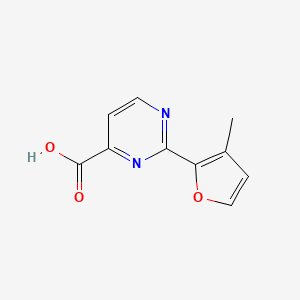
Sodium 3-(methylsulfamoyl)benzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(methylsulfamoyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₈NNaO₄S₂. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it a valuable reagent in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 3-(methylsulfamoyl)benzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-(methylsulfamoyl)benzene-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium 3-(methylsulfamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 3-(methylsulfamoyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition or as a precursor in synthetic chemistry .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3-(methylsulfamoyl)benzene-1-sulfinate is unique due to the presence of both a sulfinate and a sulfonamide group, which allows it to participate in a broader range of chemical reactions compared to other sodium sulfinates. This dual functionality makes it a versatile reagent in synthetic chemistry and enhances its utility in various research applications .
Propiedades
Fórmula molecular |
C7H8NNaO4S2 |
|---|---|
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
sodium;3-(methylsulfamoyl)benzenesulfinate |
InChI |
InChI=1S/C7H9NO4S2.Na/c1-8-14(11,12)7-4-2-3-6(5-7)13(9)10;/h2-5,8H,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
FQTGVPRNZUUBJG-UHFFFAOYSA-M |
SMILES canónico |
CNS(=O)(=O)C1=CC=CC(=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


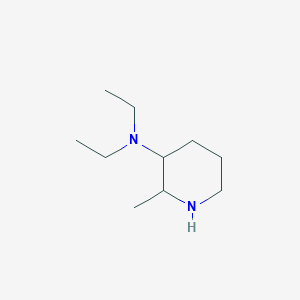
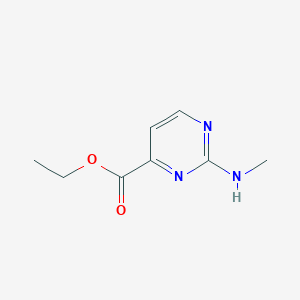
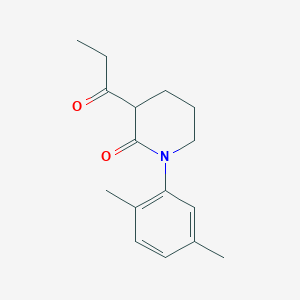
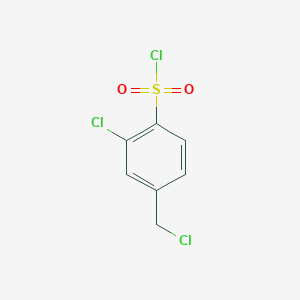

![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol](/img/structure/B13187241.png)
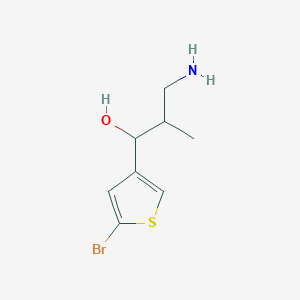
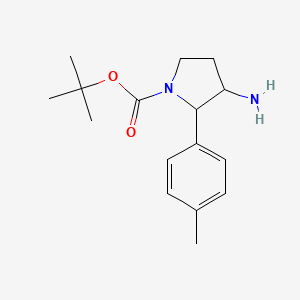
![Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13187249.png)
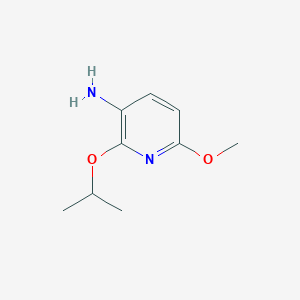
![2-[5-(Benzyloxy)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13187265.png)
